molecular formula C8H14ClNO2 B6200101 (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride CAS No. 2694057-10-6

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Cat. No.: B6200101
CAS No.: 2694057-10-6
M. Wt: 191.7
InChI Key:
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Description

“(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2200278-74-4 . It has a molecular weight of 177.63 . The compound is a solid at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-6(10)5-3-7(1-2-7)4-8-5;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a spirocyclic intermediate and subsequent functionalization of the spirocyclic ring.", "Starting Materials": [ "5-methyl-2-pyrrolidinone", "ethyl chloroacetate", "sodium hydride", "2-bromoethylamine hydrobromide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 5-methyl-2-pyrrolidinone is reacted with ethyl chloroacetate in the presence of sodium hydride to form ethyl 5-methyl-2-pyrrolidinone-3-carboxylate.", "Step 2: Ethyl 5-methyl-2-pyrrolidinone-3-carboxylate is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form the spirocyclic intermediate, (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid.", "Step 3: The spirocyclic intermediate is then treated with hydrochloric acid in diethyl ether to form the hydrochloride salt of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride." ] }

2694057-10-6

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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